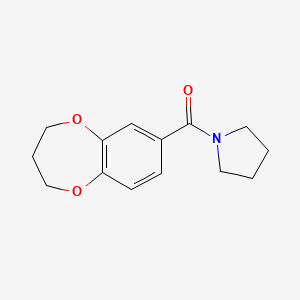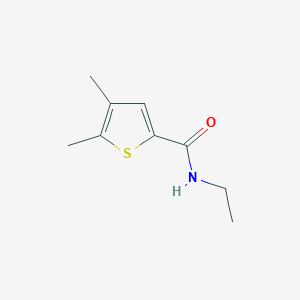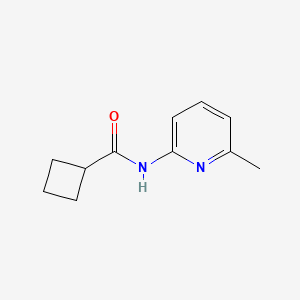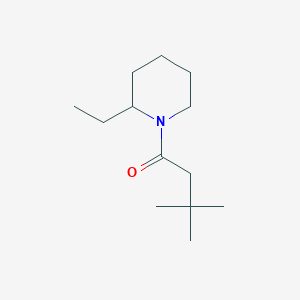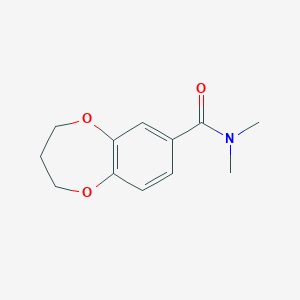
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels in the brain, which has been shown to have therapeutic potential in the treatment of a variety of neurological disorders.
Mechanism of Action
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound leads to an increase in GABA levels in the brain, which has been shown to have therapeutic potential in the treatment of various neurological disorders.
Biochemical and Physiological Effects
The increase in GABA levels in the brain following treatment with this compound has been shown to have a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and an increase in GABA levels leads to a decrease in neuronal excitability. This can result in a reduction in seizure activity and a decrease in anxiety-like behaviors. Additionally, GABA has been shown to play a role in the regulation of reward pathways in the brain, and an increase in GABA levels may contribute to the reduction in drug-seeking behavior observed following treatment with this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is its potency and specificity as a GABA transaminase inhibitor. This makes it a valuable tool for studying the role of GABA in various neurological disorders. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has shown promise as a potential therapeutic agent for the treatment of various neurological disorders. Future research could focus on optimizing the synthesis of this compound to improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, studies could also investigate the potential of this compound in combination with other drugs for the treatment of neurological disorders.
Synthesis Methods
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting from piperidine. The first step involves the protection of the piperidine nitrogen with a benzyl group. This is followed by acylation of the piperidine ring with 2,2-dimethylpropanoyl chloride. The protected nitrogen is then deprotected using hydrogenation to yield the desired product, this compound.
Scientific Research Applications
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide has been extensively studied for its therapeutic potential in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. In animal models, this compound has been shown to reduce seizure activity and increase seizure threshold. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Studies have also shown that this compound has anxiolytic effects, reducing anxiety-like behaviors in animal models.
Properties
IUPAC Name |
N-cyclopropyl-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)13(18)16-8-6-10(7-9-16)12(17)15-11-4-5-11/h10-11H,4-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGADSUCTBOCBMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
